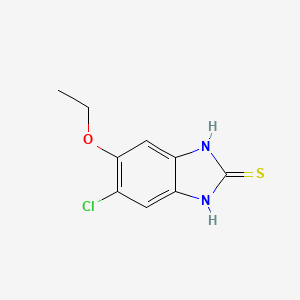![molecular formula C15H14ClNO4S B14365465 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene CAS No. 93468-05-4](/img/structure/B14365465.png)
1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a nitrobenzene ring substituted with a chlorophenylethanesulfonylmethyl group
Métodos De Preparación
The synthesis of 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene typically involves multiple steps, starting with the preparation of the chlorophenylethanesulfonylmethyl intermediate. This intermediate is then reacted with a nitrobenzene derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Análisis De Reacciones Químicas
1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The nitro group can be reduced to an amine, while the sulfonyl group can undergo oxidation to form sulfonic acids.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common reagents used in these reactions include strong bases, reducing agents like zinc or sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene has several scientific research applications:
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various substitution reactions .
Comparación Con Compuestos Similares
Similar compounds to 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene include:
2-Chloromethyl-2-phenylpropane: Known for its use in organic synthesis.
Benzene derivatives with sulfonyl groups: These compounds share similar reactivity patterns and applications in organic synthesis.
Propiedades
Número CAS |
93468-05-4 |
|---|---|
Fórmula molecular |
C15H14ClNO4S |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
1-[(2-chloro-2-phenylethyl)sulfonylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C15H14ClNO4S/c16-15(13-4-2-1-3-5-13)11-22(20,21)10-12-6-8-14(9-7-12)17(18)19/h1-9,15H,10-11H2 |
Clave InChI |
TTXJUPBWACSNII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CS(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


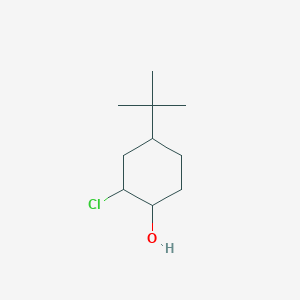
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
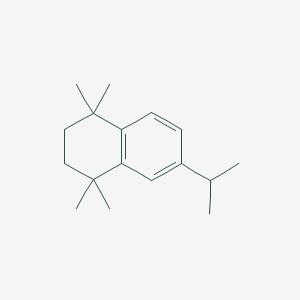
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
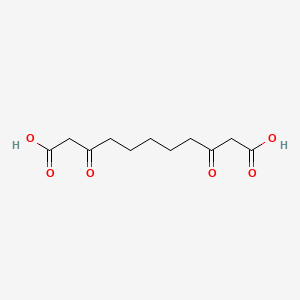
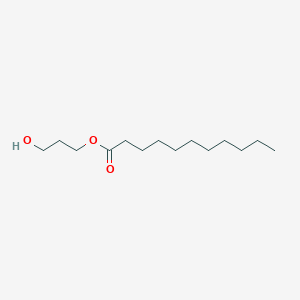
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)
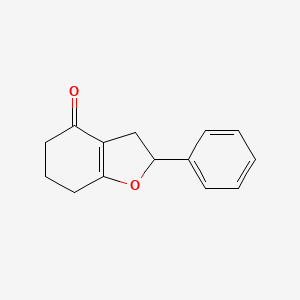
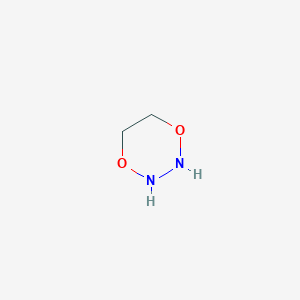
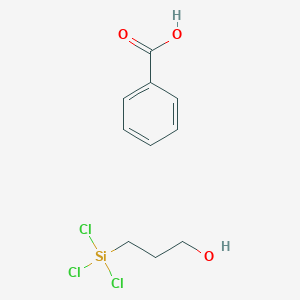
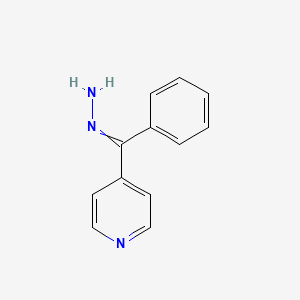
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
